4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole
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Overview
Description
4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is a synthetic organic compound that belongs to the class of benzo[d]thiazoles This compound is characterized by the presence of fluorine atoms at the 4 and 6 positions, a piperidine ring substituted with a methylsulfonyl group, and an ether linkage to the benzo[d]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative under acidic conditions.
Introduction of Fluorine Atoms: Fluorination at the 4 and 6 positions can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the benzo[d]thiazole core.
Methylsulfonyl Group Addition: The methylsulfonyl group can be introduced through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Ether Linkage Formation: The final step involves forming the ether linkage between the piperidine ring and the benzo[d]thiazole core, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the methylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present in derivatives of the compound.
Substitution: The fluorine atoms and the ether linkage make the compound susceptible to nucleophilic substitution reactions, where nucleophiles can replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated benzo[d]thiazoles with biological macromolecules. Its fluorine atoms can enhance binding affinity and selectivity towards specific biological targets.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates. It may be explored for its activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where its unique structural features can impart desirable properties like increased durability and chemical resistance.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The piperidine ring and the methylsulfonyl group can also contribute to the compound’s overall pharmacological profile by affecting its solubility, permeability, and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]imidazole: Contains an imidazole ring instead of a thiazole ring.
4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]pyrazole: Features a pyrazole ring in place of the thiazole ring.
Uniqueness
The uniqueness of 4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole lies in its specific combination of fluorine atoms, a piperidine ring, and a benzo[d]thiazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4,6-difluoro-2-(1-methylsulfonylpiperidin-4-yl)oxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O3S2/c1-22(18,19)17-4-2-9(3-5-17)20-13-16-12-10(15)6-8(14)7-11(12)21-13/h6-7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYRXELTKSIONR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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